molecular formula C16H17NO2 B1441124 3-[4-(Benzyloxy)phenoxy]azetidine CAS No. 1219977-14-6

3-[4-(Benzyloxy)phenoxy]azetidine

Cat. No.: B1441124
CAS No.: 1219977-14-6
M. Wt: 255.31 g/mol
InChI Key: OECRATFGGJQGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical and Contemporary Significance of Azetidine (B1206935) Heterocycles in Chemical Synthesis and Research

The journey of azetidines, from their initial discovery to their current prominence, is a testament to their unique chemical properties and versatile applications. Historically, the synthesis of these strained four-membered rings posed considerable challenges, limiting their exploration. nih.gov However, the 20th century saw the discovery of naturally occurring azetidines, such as azetidine-2-carboxylic acid, which spurred interest in their biological activities. researchgate.netchemicalbook.com The advent of penicillin and other β-lactam antibiotics, which feature an azetidin-2-one (B1220530) core, marked a turning point, firmly establishing the importance of the azetidine scaffold in medicinal chemistry. mdpi.comnih.gov

In contemporary research, azetidines are recognized as "privileged scaffolds" in drug discovery. chemicalbook.comwikipedia.org Their rigid, three-dimensional structure makes them attractive bioisosteres for other cyclic amines like pyrrolidine (B122466) and piperidine, as well as for acyclic linkers. frontiersin.orgmedwinpublishers.comnih.gov This bioisosteric replacement can lead to improved physicochemical properties, such as solubility and metabolic stability, and can alter the conformational presentation of pharmacophoric groups, leading to enhanced biological activity. medwinpublishers.comjmchemsci.com Consequently, azetidine moieties are now found in a range of approved drugs and clinical candidates targeting various diseases, including neurological disorders, cancer, and infectious diseases.

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a double-edged sword. chemicalbook.com While it makes their synthesis challenging, it also endows them with unique reactivity, making them valuable synthetic intermediates for the construction of more complex molecules through ring-opening and ring-expansion reactions. Modern synthetic methodologies, including cycloadditions, C-H activation, and metal-catalyzed cross-coupling reactions, have significantly improved access to a diverse array of functionalized azetidines, further fueling their exploration in various scientific domains. chemicalbook.com

Structural Characteristics and Chemical Space Occupied by 3-[4-(Benzyloxy)phenoxy]azetidine within Azetidine Chemistry

The compound this compound represents a specific point in the vast chemical space of substituted azetidines. Its structure is characterized by a central azetidine ring substituted at the 3-position with a phenoxy group, which in turn is para-substituted with a benzyloxy group.

PropertyValue
Molecular FormulaC₁₆H₁₇NO₂
Molecular Weight255.31 g/mol
IUPAC Name3-[4-(phenylmethoxy)phenoxy]azetidine

The key structural features of this molecule are:

The Azetidine Ring: A saturated four-membered heterocycle containing one nitrogen atom. This core imparts a degree of conformational rigidity and provides a basic nitrogen atom that can participate in hydrogen bonding or act as a nucleophile.

The Ether Linkage: The azetidine ring is connected to the phenoxy group via an ether linkage at the C-3 position. This linkage introduces a degree of flexibility.

The Phenoxy and Benzyloxy Groups: These aromatic moieties significantly increase the lipophilicity of the molecule and provide sites for potential π-π stacking interactions. The para-substitution on the phenoxy ring directs the vector of the benzyloxy group away from the azetidine core.

Compared to simpler azetidine derivatives like 3-hydroxyazetidine or 3-aminoazetidine, the presence of the bulky and lipophilic 4-(benzyloxy)phenoxy substituent places this compound in a distinct region of chemical space. Research on structurally related compounds, such as those with different substituents on the phenoxy or benzyl (B1604629) rings, allows for the exploration of structure-activity relationships (SAR) in various biological contexts. For instance, studies on N-(4-(benzyloxy)benzyl)-4-aminoquinolines and (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives highlight the utility of the benzyloxy-phenyl motif in designing bioactive molecules. frontiersin.orgmedwinpublishers.com

Delineation of Key Academic Research Avenues for the Chemical Compound

While specific academic research on this compound is not extensively documented, its structural features suggest several promising avenues for future investigation, drawing parallels from research on analogous compounds.

Medicinal Chemistry and Drug Discovery: Given the prevalence of the azetidine scaffold in bioactive compounds, a primary research direction would be the synthesis and biological evaluation of this compound and its derivatives. nih.gov The molecule could be screened against a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. The benzyloxyphenoxy moiety is present in compounds investigated as acetyl-CoA carboxylase inhibitors and GPR34 antagonists, suggesting potential applications in oncology and immunology. researchgate.netmedwinpublishers.com Further derivatization of the azetidine nitrogen, the phenyl rings, or the benzylic position could lead to the development of potent and selective modulators of these or other targets.

Synthetic Methodology Development: The synthesis of this compound itself presents a research opportunity. Developing efficient and stereoselective methods for the introduction of the aryloxy substituent at the 3-position of the azetidine ring would be a valuable contribution to synthetic organic chemistry. This could involve nucleophilic substitution reactions on 3-haloazetidines or Mitsunobu-type reactions with 3-hydroxyazetidine.

Materials Science: The rigid-flexible nature of the molecule, combining the constrained azetidine ring with the more flexible ether linkage and aromatic groups, could be of interest in the design of novel organic materials. Investigations into its self-assembly properties, liquid crystalline behavior, or its use as a building block in polymers or metal-organic frameworks could uncover new applications beyond the life sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenylmethoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-4-13(5-3-1)12-18-14-6-8-15(9-7-14)19-16-10-17-11-16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECRATFGGJQGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 4 Benzyloxy Phenoxy Azetidine

Retrosynthetic Analysis and Strategic Disconnections for the Azetidine (B1206935) Core

The retrosynthetic analysis of 3-[4-(Benzyloxy)phenoxy]azetidine involves strategically disconnecting the molecule into simpler, more readily available starting materials. The primary disconnection points are the ether linkage and the carbon-nitrogen bonds within the strained four-membered azetidine ring.

A logical primary disconnection breaks the aryl ether bond, leading to two key fragments: 4-(benzyloxy)phenol and a 3-hydroxyazetidine derivative. This approach simplifies the synthesis to the formation of a key ether bond, a well-established transformation in organic chemistry.

A deeper retrosynthetic cut focuses on the azetidine core itself. The azetidine ring, a strained four-membered heterocycle, is a common motif in biologically active compounds. nih.govmagtech.com.cn Its synthesis often involves the intramolecular cyclization of a linear precursor. magtech.com.cnacs.org Therefore, disconnecting the C-N bonds of the azetidine ring leads to a 1,3-difunctionalized propane (B168953) derivative. A common precursor for such cyclizations is a γ-amino alcohol, which can be prepared through various methods, including stereoselective Mannich reactions. acs.org

The key synthetic challenges identified through this analysis are:

The construction of the strained azetidine ring. rsc.orgrsc.org

The stereoselective and regioselective control during the synthesis of the 3-substituted azetidine. acs.orgthieme-connect.comfrontiersin.org

The efficient formation of the diaryl ether linkage.

Development and Optimization of Novel Synthetic Pathways

The synthesis of 3-substituted azetidines, such as this compound, is a significant area of research in medicinal and organic chemistry. rsc.orgnih.gov The development of novel synthetic pathways is driven by the need for efficient, stereoselective, and scalable routes to access these valuable building blocks. Optimization strategies often focus on improving yields, reducing the number of synthetic steps, and employing milder reaction conditions.

Stereoselective Approaches to Azetidine Ring Formation

Achieving stereocontrol in the formation of the azetidine ring is crucial when chiral centers are present. Several stereoselective methods have been developed. acs.orgrsc.org

Cyclization of Chiral Precursors: One of the most common methods involves the reduction of β-lactams (azetidin-2-ones), which are readily available in chiral forms. acs.org Another approach is the efficient cyclization of enantiopure γ-amino alcohols, which can be synthesized via stereoselective Mannich reactions. acs.org

Gold-Catalyzed Cyclization: A modern approach involves the gold-catalyzed intermolecular oxidation of alkynes to form reactive α-oxo gold carbenes, which can then undergo cyclization to form azetidin-3-ones. nih.gov This method allows for the synthesis of chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Metal-Catalyzed Hydroaminoalkylation: Tantalum-catalyzed hydroaminoalkylation reactions have been utilized for the synthesis of azetidines. rsc.org This involves the reaction of an amine with an alkene followed by cyclization. rsc.org

From Aziridines: Ring expansion of activated aziridines can also lead to the formation of azetidines. For instance, treatment of 1-arylsulfonyl-2-(halomethyl)aziridines with amines can yield 3-aminoazetidines. acs.org

MethodDescriptionKey Features
Reduction of β-Lactams Reduction of readily available chiral azetidin-2-ones using reagents like LiAlH₄ or diborane. acs.orgStereochemistry of the ring substituents is retained. acs.org
Cyclization of γ-Amino Alcohols Intramolecular cyclization of chiral γ-amino alcohols, often mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.orgProvides access to enantiopure cis-substituted azetidines. acs.org
Gold-Catalyzed Cyclization Gold-catalyzed reaction of N-propargylsulfonamides to form chiral azetidin-3-ones. nih.govBypasses the use of toxic diazo intermediates and offers high enantiomeric excess. nih.gov
Rearrangement of Oxirane Derivatives Superbase promoted stereoselective rearrangement of chiral oxirane derivatives. researchgate.netProvides access to chiral azetidine derivatives. researchgate.net

Regioselective Functionalization of the Azetidine Moiety

The regioselective introduction of substituents onto the azetidine ring is critical for synthesizing specifically substituted compounds like this compound.

Directed ortho-Metalation: The azetidine ring itself can act as a directing group in ortho-C-H functionalization of aryl compounds. nih.gov By using a strong base like n-hexyllithium, it is possible to achieve regioselective lithiation at the ortho positions of an aryl group attached to the azetidine nitrogen, which can then react with various electrophiles. thieme-connect.comnih.gov The N-substituent on the azetidine ring plays a crucial role in directing the regioselectivity. thieme-connect.com

Ring-Opening of Epoxides: Lanthanide-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines is an effective method for constructing the azetidine ring with a hydroxyl group at the 3-position. frontiersin.orgfrontiersin.org This reaction proceeds with high yields and tolerates a variety of functional groups. frontiersin.org The regioselectivity of the nucleophilic attack on the epoxide is a key factor. frontiersin.org

Functionalization via Ring Opening: The ring-opening reactions of unsymmetrically substituted azetidines can be regioselective, influenced by the electronic effects of the substituents. magtech.com.cn This reactivity can be harnessed to introduce functionality, although it involves breaking the desired ring.

Introduction of the Benzyloxy and Phenoxy Substituents via Advanced Coupling Methodologies

The formation of the ether linkage between the azetidine precursor and the benzyloxyphenyl group is a pivotal step. Several advanced coupling methodologies can be employed for this transformation. nih.govrsc.org

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this would typically involve the reaction of 4-(benzyloxy)phenoxide with a 3-haloazetidine or an azetidin-3-yl tosylate. While widely used, this method can be limited by the need for strong bases and potential side reactions. nih.gov

Ullmann Condensation: This is a copper-catalyzed coupling reaction between an aryl halide and an alcohol or phenol. rsc.orgorganic-chemistry.org It is a powerful method for forming diaryl ethers and can be applied to the synthesis of the target molecule by coupling a 3-hydroxyazetidine derivative with an appropriately substituted aryl halide. rsc.org Modern protocols often use ligands to improve reaction efficiency and mildness. organic-chemistry.org

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a highly versatile and efficient method for forming C-O bonds. rsc.orgnih.gov It allows for the coupling of a wide range of aryl halides or triflates with alcohols, including the 3-hydroxyazetidine moiety, under relatively mild conditions.

TFA-Catalyzed Cross-Coupling: A more recent development is the trifluoroacetic acid (TFA)-catalyzed cross-coupling of two different alcohols. nih.gov This method offers a direct approach to unsymmetrical ethers, avoiding the pre-functionalization required in other methods. nih.gov

Coupling MethodCatalyst/ReagentKey Features
Williamson Ether Synthesis Strong base (e.g., NaH)Classical, cost-effective, but can have limited scope and harsh conditions. nih.gov
Ullmann Condensation Copper catalystGood for diaryl ether synthesis, but often requires high temperatures. rsc.org
Buchwald-Hartwig C-O Coupling Palladium catalyst with specific ligandsHigh functional group tolerance, mild reaction conditions, broad substrate scope. rsc.orgnih.gov
TFA-Catalyzed Cross-Coupling Trifluoroacetic acid (TFA)Direct coupling of alcohols, avoids pre-functionalization. nih.gov

Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics

The pharmaceutical industry is increasingly focused on green and sustainable chemistry. sustainability-directory.comresearchgate.net The efficiency and environmental impact of a synthetic route are assessed using various metrics. scispace.comresearchgate.net

Process Mass Intensity (PMI): This metric is defined as the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of the active pharmaceutical ingredient (API). A lower PMI indicates a more sustainable and efficient process. scispace.comresearchgate.net The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable has adopted PMI as a key high-level metric. scispace.com

E-Factor: The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. It is a simple and widely used metric to quantify waste generation. scispace.com

Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final product. It provides a theoretical measure of how efficiently atoms are used in a chemical reaction. scispace.com

Solvent Eco-Impact Metric: Given that solvents contribute significantly to the environmental impact of chemical processes, specific metrics have been developed to assess their safety, health, and environmental footprint. acs.org

The choice of synthetic route for this compound will have a significant impact on these metrics. For example, a route with fewer steps, using catalytic reagents instead of stoichiometric ones, and employing greener solvents will result in a lower PMI and E-Factor and a higher atom economy.

MetricFormulaSignificance
Process Mass Intensity (PMI) Total Mass In (kg) / Mass of Product (kg)Holistic measure of process efficiency, including all materials used. scispace.comresearchgate.net
E-Factor Total Waste (kg) / Mass of Product (kg)Directly quantifies the amount of waste generated per unit of product. scispace.com
Atom Economy (MW of Product / Σ MW of Reactants) x 100%Theoretical measure of reaction efficiency in terms of atom utilization. scispace.com

Scale-Up Considerations for Research and Development Purposes

Translating a synthetic route from the laboratory bench to a larger research and development or even manufacturing scale presents numerous challenges. researchgate.net

Reagent Cost and Availability: The cost and availability of starting materials, reagents, and catalysts become critical factors at a larger scale.

Safety: The safety of the chemical process is paramount. Potentially explosive intermediates, such as diazo compounds, should be avoided. nih.gov The toxicity and flammability of solvents and reagents must be carefully managed.

Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or specialized equipment may be difficult and costly to scale up.

Work-up and Purification: The isolation and purification of the final product can be a major bottleneck in scale-up. Methods that are simple on a lab scale, like column chromatography, may not be practical for large quantities. The development of a clean reaction that simplifies product isolation is highly desirable. google.com

Process Control: Maintaining consistent quality and yield requires robust process control, which can be more challenging on a larger scale.

For the synthesis of this compound, a scalable route would favor a convergent synthesis, use stable and readily available starting materials, employ catalytic rather than stoichiometric reagents, and proceed under mild and safe conditions. The ease of work-up and purification is also a key consideration for an efficient and scalable process. google.com

Sophisticated Structural Elucidation and Conformational Analysis of the Chemical Compound

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 3-[4-(Benzyloxy)phenoxy]azetidine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the molecular fragments.

Based on data from analogous structures such as unsubstituted azetidine (B1206935), 4-benzyloxyphenol, and various 3-phenoxyazetidine (B1367254) derivatives, the expected chemical shifts can be predicted. rsc.orgrdd.edu.iqchemicalbook.comipb.pt The ¹H NMR spectrum would feature distinct signals for the protons of the azetidine ring, the benzyloxy benzyl (B1604629) group, and the two aromatic rings. The azetidine protons would likely appear as complex multiplets in the range of 3.5-4.5 ppm for the CH₂ groups and around 4.8-5.2 ppm for the CH proton attached to the oxygen, with a broad singlet for the N-H proton. chemicalbook.comrsc.org The benzylic protons (O-CH₂) are expected to produce a sharp singlet around 5.0-5.1 ppm. rsc.org The aromatic protons would appear in the 6.8-7.5 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Values are estimated based on analogous compounds.

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Azetidine N-H¹HVariable (broad)-C2/C4
Azetidine C2/C4¹³C-~50-55-
Azetidine H2/H4¹H~3.7-4.2 (m)-C3, C2/C4
Azetidine C3¹³C-~65-70-
Azetidine H3¹H~4.9-5.1 (m)-C2/C4, C1'
Phenoxy C1'¹³C-~152-154-
Phenoxy C2'/C6'¹³C-~118-120-
Phenoxy H2'/H6'¹H~6.9-7.1 (d)-C4', C1'
Phenoxy C3'/C5'¹³C-~115-116-
Phenoxy H3'/H5'¹H~6.8-7.0 (d)-C1', C4'
Phenoxy C4'¹³C-~156-158-
Benzyloxy O-CH₂¹³C-~70-71-
Benzyloxy O-CH₂¹H~5.0-5.1 (s)-C4', C1''
Benzyloxy C1''¹³C-~137-
Benzyloxy C2''/C6''¹³C-~128.6-
Benzyloxy H2''/H6''¹H~7.3-7.5 (d)-C4'', C1''
Benzyloxy C3''/C5''¹³C-~128.0-
Benzyloxy H3''/H5''¹H~7.3-7.4 (t)-C1''
Benzyloxy C4''¹³C-~127.5-
Benzyloxy H4''¹H~7.2-7.3 (t)-C2''/C6''

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), HRMS can provide an unambiguous molecular formula (C₁₆H₁₇NO₂).

Beyond molecular formula confirmation, analysis of the fragmentation pattern, typically using electron ionization (EI) or collision-induced dissociation (CID), offers valuable structural information. The fragmentation of ethers is well-understood and provides a predictable pathway for this molecule. miamioh.eduslideshare.netyoutube.com The most prominent fragmentation is expected to be the cleavage of the benzylic C-O bond, leading to the formation of a highly stable tropylium (B1234903) ion at m/z 91, which is a characteristic peak for benzyl ethers. spectrabase.com Another significant fragmentation pathway involves the cleavage of the ether bonds. Cleavage of the C-O bond between the phenoxy group and the azetidine ring would generate fragments corresponding to the azetidin-3-ol (B1332694) radical cation and the 4-(benzyloxy)phenoxy radical.

Table 2: Plausible HRMS Fragmentation Pattern for this compound Predicted fragments under electron ionization.

Fragment IonProposed Structure/OriginCalculated Exact Mass (m/z)
[M]⁺Molecular Ion255.1259
[M - C₇H₇]⁺Loss of benzyl radical164.0657
[C₇H₇]⁺Tropylium ion91.0548
[C₁₃H₁₁O₂]⁺4-(Benzyloxy)phenoxy cation211.0759
[C₉H₉O]⁺Phenoxy-CH₂-CH₂ cation from ring opening133.0653
[C₆H₅O]⁺Phenoxy cation93.0340

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Studies

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry if chiral. To perform this analysis, a high-quality single crystal of this compound would first need to be grown.

The analysis would precisely define bond lengths, bond angles, and torsion angles. For the azetidine ring, X-ray data would confirm its expected non-planar, puckered conformation, a characteristic feature of four-membered rings that relieves ring strain. researchgate.netacs.org The degree of puckering can be quantified by the ring puckering angle. Furthermore, the analysis would reveal the orientation of the substituent at the C3 position as either pseudo-axial or pseudo-equatorial. The crystal structure would also elucidate the conformational preferences of the flexible ether linkages in the solid state, defining the torsion angles around the C(azetidine)-O and O-C(phenyl) bonds. This information is critical for understanding crystal packing forces and intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Environment and Intramolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These two techniques are complementary; FTIR is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to those that cause a change in polarizability. sapub.orgmdpi.com

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A medium, somewhat broad band around 3300-3350 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the azetidine ring. globalresearchonline.net The aromatic C-H stretching vibrations would appear as a series of sharp bands just above 3000 cm⁻¹. The most diagnostic peaks for the ether linkages would be the strong, asymmetric C-O-C stretching vibrations, typically found in the 1200-1250 cm⁻¹ region. esisresearch.org The symmetric C-O-C stretch would appear near 1040-1090 cm⁻¹. globalresearchonline.net Aromatic C=C stretching vibrations would be observed in the 1450-1610 cm⁻¹ region.

The Raman spectrum would also detect these vibrations, but with different relative intensities. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce very strong Raman signals. spectrabase.comresearchgate.net The non-polar C-C and C-H bonds would also be more prominent in the Raman spectrum compared to the FTIR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predicted peak positions in wavenumbers (cm⁻¹).

Vibrational ModeFunctional GroupExpected FTIR Region (cm⁻¹)Expected Raman Region (cm⁻¹)Intensity
N-H StretchAzetidine Amine3300 - 33503300 - 3350Medium (IR), Weak (Raman)
Aromatic C-H StretchPhenyl Rings3030 - 31003030 - 3100Medium-Sharp
Aliphatic C-H StretchAzetidine & Benzyl CH₂2850 - 29602850 - 2960Medium-Strong
Aromatic C=C StretchPhenyl Rings1580 - 1610, 1450 - 15001580 - 1610, 1450 - 1500Strong
Asymmetric C-O-C StretchAryl-Alkyl Ether1220 - 12601220 - 1260Strong (IR)
Symmetric C-O-C StretchAryl-Alkyl Ether1040 - 10901040 - 1090Medium (Raman)
Aromatic Ring BreathingPhenyl RingsWeak/Variable~1000Strong (Raman)

Computational Approaches to Conformational Preferences and Tautomerism

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for exploring the conformational landscape of flexible molecules. cwu.edu For this compound, tautomerism is not a significant consideration due to the absence of labile protons in positions that would lead to stable alternative isomers.

The primary focus of a computational study would be on conformational preferences. The key degrees of freedom in this molecule include the puckering of the azetidine ring and the rotations around the single bonds of the ether linkages (C3-O, O-C1', C4'-O, and O-CH₂). By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of these torsion angles, one can identify the lowest energy (most stable) conformers and the energy barriers that separate them. This analysis provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. Such studies can also be used to predict spectroscopic properties, like NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate both the experimental assignments and the computational model. esisresearch.orgnih.gov

Theoretical and Computational Investigations of 3 4 Benzyloxy Phenoxy Azetidine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency in studying complex organic molecules. researchgate.net

Molecular Geometry and Electronic Properties: The first step in a computational study is the geometry optimization of the molecule to find its most stable three-dimensional conformation (lowest energy state). Using a method such as DFT with the B3LYP functional and a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of 3-[4-(Benzyloxy)phenoxy]azetidine can be precisely calculated. ms4sub.com For instance, the C-C aromatic bond lengths in the phenyl rings are expected to be around 1.4 Å, indicating electron conjugation. healthinformaticsjournal.com The strained four-membered azetidine (B1206935) ring will exhibit unique bond angles that deviate from the ideal sp³ hybridization.

Frontier Molecular Orbitals and Reactivity: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For molecules containing aromatic ethers and amine heterocycles, the HOMO is often localized on the electron-rich phenyl rings and the nitrogen atom, while the LUMO may be distributed across the aromatic systems.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ms4sub.comhealthinformaticsjournal.com

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical stability and reactivity.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape.
Global Hardness (η) (ELUMO - EHOMO) / 2Represents resistance to change in electron distribution.
Global Softness (S) 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω) μ² / (2η)Quantifies the electron-accepting capability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify sites susceptible to electrophilic and nucleophilic attack. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the ether linkages and the nitrogen atom of the azetidine ring, indicating these are prime sites for electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms.

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

While quantum calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time in a realistic environment, such as in a solvent. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals the dynamic conformational landscape. mdpi.com

A typical MD simulation involves:

System Setup: Placing the molecule in a simulation box, often filled with water molecules to mimic physiological conditions.

Energy Minimization: Removing any unfavorable atomic clashes or high-energy initial conformations.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium. This is usually done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. mdpi.com

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's movements. nih.gov

Analysis of the MD trajectory for this compound would reveal the flexibility of the molecule, particularly the rotational freedom around the ether linkages connecting the three main structural components. Key analyses include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most mobile. dovepress.com

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) that are active in FT-IR and FT-Raman spectroscopy. The calculated spectrum can be compared with experimental data to confirm the presence of key functional groups. healthinformaticsjournal.com Due to systematic errors in calculations, a scaling factor is often applied to the computed frequencies for better agreement with experimental values. researchgate.net

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
C-H stretching (aromatic)3100-3000
C-H stretching (aliphatic, azetidine)3000-2850
C=C stretching (aromatic)1600-1450
C-O stretching (ether)1260-1000
C-N stretching (azetidine)1250-1020

NMR Spectroscopy (¹H and ¹³C): The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. epstem.net Theoretical predictions are usually performed in the presence of a simulated solvent (e.g., using the Polarizable Continuum Model) to better match experimental conditions. Comparing the predicted chemical shifts with experimental data is a powerful method for structural elucidation. epstem.netacgpubs.org

Computational Assessment of Potential Intermolecular Interactions and Binding Modes in In Vitro Systems

Should this compound be investigated as a potential biologically active agent, computational tools can predict its interactions with protein targets.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. nih.gov The process involves sampling numerous conformations of the ligand within the binding site and scoring them based on binding affinity. The results can identify key intermolecular interactions, such as:

Hydrogen bonds: Potentially involving the azetidine nitrogen or ether oxygens.

Hydrophobic interactions: Involving the benzyl (B1604629) and phenoxy rings.

Pi-stacking: Between the aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein.

A hypothetical docking study might yield results like those in the table below.

Protein Target Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Hypothetical Kinase-8.5ASP 145Hydrogen Bond (with Azetidine NH)
PHE 80Pi-Pi Stacking (with Benzyl Ring)
LEU 25, VAL 33Hydrophobic Interaction

MD Simulations of Protein-Ligand Complexes: Following docking, MD simulations are performed on the protein-ligand complex to assess the stability of the predicted binding pose over time. researchgate.netacs.org If the ligand remains stably bound within the active site throughout the simulation, it provides confidence in the docking result. These simulations can also reveal subtle conformational changes in the protein or ligand upon binding. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, offering a more refined estimate of binding affinity. nih.gov

Chemical Reactivity, Derivatization, and Transformation Studies

Investigation of Electrophilic and Nucleophilic Reactions at the Azetidine (B1206935) Nitrogen and Ring Carbons

The reactivity of the azetidine ring in 3-[4-(Benzyloxy)phenoxy]azetidine is characterized by the nucleophilicity of the nitrogen atom and the susceptibility of the ring carbons to nucleophilic attack, particularly upon activation.

Electrophilic Reactions at the Azetidine Nitrogen: The lone pair of electrons on the azetidine nitrogen allows it to act as a nucleophile, readily reacting with a variety of electrophiles. Acylation, alkylation, and sulfonylation are common transformations. For instance, treatment with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylazetidines. Similarly, reaction with alkyl halides can introduce a diverse range of substituents at the nitrogen, a strategy often employed to modulate the physicochemical properties of related compounds in medicinal chemistry. biomedres.usbiomedres.us

Nucleophilic Reactions at the Ring Carbons: The carbon atoms of the azetidine ring are generally not susceptible to direct nucleophilic attack unless the nitrogen atom is activated. Protonation or Lewis acid coordination to the nitrogen enhances the electrophilicity of the ring carbons, facilitating ring-opening by nucleophiles. This reactivity is a cornerstone of azetidine chemistry, providing a pathway to more complex, functionalized acyclic amines. rsc.org Chiral catalysts, such as squaramide hydrogen-bond donors, have been shown to promote highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org

A summary of potential electrophilic and nucleophilic reactions is presented below:

Reaction Type Reagents and Conditions Expected Product
N-Acylation Acyl chloride, base (e.g., triethylamine), CH₂Cl₂ N-Acyl-3-[4-(benzyloxy)phenoxy]azetidine
N-Alkylation Alkyl halide, base (e.g., K₂CO₃), acetonitrile (B52724) N-Alkyl-3-[4-(benzyloxy)phenoxy]azetidine
N-Sulfonylation Sulfonyl chloride, base (e.g., pyridine), CH₂Cl₂ N-Sulfonyl-3-[4-(benzyloxy)phenoxy]azetidine
Acid-catalyzed Ring Opening HX (X = halide), solvent γ-Haloamino ether

Modifications and Diversification of the Benzyloxy and Phenoxy Moieties

The benzyloxy and phenoxy groups of this compound offer numerous opportunities for structural diversification, a key strategy in the optimization of lead compounds in drug discovery. biomedres.usresearchgate.net

Modifications of the Benzyloxy Group: The benzyl (B1604629) group can be readily cleaved via hydrogenolysis (e.g., using H₂ over a palladium catalyst) to reveal a free phenol. This phenolic hydroxyl group can then be subjected to a wide array of chemical transformations. For instance, O-alkylation with various alkyl halides can introduce new ether linkages, while esterification with carboxylic acids or their derivatives can furnish a library of ester analogs. The aromatic ring of the benzyloxy group is also amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, although the reaction conditions must be carefully chosen to avoid cleavage of the benzyl ether.

Modifications of the Phenoxy Group: The phenoxy ring can be functionalized through electrophilic aromatic substitution. The ether oxygen is an ortho-, para-directing group, and its activating nature facilitates reactions such as halogenation and nitration. Furthermore, modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, can be employed to introduce new carbon-carbon and carbon-heteroatom bonds, provided a suitable handle (e.g., a halogen) is first installed on the ring. Recent advancements in the diversification of complex diaryl ethers have utilized diaryliodonium salts for intramolecular aryl rearrangement, offering a site-selective O-arylation method. acs.orgnih.govacs.org

A table summarizing potential modifications is provided below:

Moiety Reaction Type Reagents and Conditions Potential New Functional Group
Benzyloxy Debenzylation H₂, Pd/C, Ethanol Phenolic -OH
Phenoxy Nitration HNO₃, H₂SO₄ -NO₂
Phenoxy Bromination Br₂, FeBr₃ -Br
Benzyloxy/Phenoxy Suzuki Coupling (from bromo-derivative) Arylboronic acid, Pd catalyst, base -Aryl

Ring-Opening and Ring-Expansion Reactions of the Azetidine Core

The strain inherent in the four-membered azetidine ring makes it a versatile precursor for the synthesis of larger, more complex heterocyclic structures through ring-opening and ring-expansion reactions. nih.govchemrxiv.orgacs.org

Ring-Opening Reactions: As mentioned previously, the azetidine ring can be opened by various nucleophiles under acidic conditions. Strong nucleophiles can also open the ring, often with a preference for attacking the least sterically hindered carbon in an SN2-type mechanism. youtube.com This reactivity can be exploited to generate a variety of γ-substituted aminopropanes. For example, reaction with organometallic reagents or cyanide could lead to the formation of new carbon-carbon bonds.

Ring-Expansion Reactions: Azetidines can undergo ring expansion to form five-membered rings, such as pyrrolidines. A common strategy involves the reaction with a diazo compound in the presence of a copper catalyst, which proceeds via a carbene insertion followed by an intramolecular nih.govchemrxiv.org-Stevens rearrangement. chemrxiv.orgacs.org Another approach is the acid-mediated ring-expansion of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. imperial.ac.uk Furthermore, biocatalytic one-carbon ring expansions of aziridines to azetidines have been reported, highlighting the potential for enzymatic methods in these transformations. chemrxiv.orgacs.org

Reaction TypeDescriptionResulting Structure
Nucleophilic Ring OpeningAttack of a nucleophile at a ring carbon, leading to cleavage of a C-N bond.Functionalized acyclic amine
[3+1] Ring ExpansionReaction with a rhodium-bound carbene, leading to a highly substituted methylene azetidine. nih.govMethylene azetidine
nih.govchemrxiv.org-Stevens RearrangementReaction with a diazo compound and a copper catalyst, leading to a one-carbon ring expansion. chemrxiv.orgacs.orgPyrrolidine (B122466) derivative
Acid-Mediated Ring ExpansionTreatment of an N-Boc or N-Cbz protected 2-ester-2-aryl-azetidine with a Brønsted acid. imperial.ac.uk1,3-Oxazinan-2-one derivative

Catalytic Transformations Involving the Chemical Compound as Substrate or Precursor

This compound can serve as a valuable substrate or precursor in a variety of catalytic transformations, leveraging both the reactivity of the azetidine ring and the aromatic moieties.

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for the functionalization of both the azetidine core and the aromatic rings. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org If a halide is introduced onto one of the aromatic rings, a plethora of palladium-catalyzed cross-coupling reactions become accessible, as discussed in section 5.2.

Lewis Acid Catalysis: Lewis acids can play a crucial role in activating the azetidine ring towards nucleophilic attack and in promoting ring-expansion reactions. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines, showcasing the utility of Lewis acids in forming the azetidine scaffold. frontiersin.orgnih.govfrontiersin.orgnih.govelsevierpure.com This suggests that Lewis acids could also be employed to catalyze reactions of the azetidine ring in this compound.

Biocatalysis: The use of enzymes to catalyze reactions on azetidine-containing molecules is an emerging area. Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. chemrxiv.orgacs.org Such biocatalytic approaches could potentially be applied to the modification of this compound, offering high levels of selectivity under mild reaction conditions.

Catalysis TypePotential ApplicationExample Reaction
Palladium CatalysisC-H FunctionalizationIntramolecular γ-C(sp³)–H amination to form fused ring systems. rsc.org
Lewis Acid CatalysisRing ActivationLa(OTf)₃-catalyzed ring opening with a nucleophile. frontiersin.orgnih.govfrontiersin.orgnih.govelsevierpure.com
BiocatalysisEnantioselective TransformationEnzyme-catalyzed modification of the azetidine ring or appended moieties.

Exploration of 3 4 Benzyloxy Phenoxy Azetidine As a Versatile Synthetic Intermediate

Utilization in the Construction of Complex Heterocyclic Systems

The strained four-membered ring of azetidine (B1206935) derivatives can be leveraged for the synthesis of more complex, often larger, heterocyclic systems. The 3-phenoxy moiety in 3-[4-(Benzyloxy)phenoxy]azetidine provides a stable ether linkage, while the azetidine nitrogen, once deprotected, serves as a key nucleophilic or basic center for subsequent reactions.

Research on analogous N-protected 3-iodoazetidines has demonstrated their utility in the N-alkylation of various heterocyclic carboxylates, such as pyrazoles, indazoles, and indoles. This approach yields highly functionalized heterocyclic compounds that can be further diversified, for instance, through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov Following this precedent, this compound could be activated at the nitrogen and coupled with a variety of heterocyclic partners to generate novel, complex structures.

Furthermore, the synthesis of fused, bridged, and spirocyclic ring systems often originates from densely functionalized azetidine cores. nih.gov For example, a common precursor, N-Boc-3-hydroxyazetidine, can be converted to a variety of derivatives that undergo ring-closing metathesis or other cyclization strategies to form larger ring systems. nih.gov The benzyloxyphenoxy group of the title compound would be carried through these synthetic sequences, providing a handle for late-stage functionalization or acting as a key pharmacophoric element.

The following table illustrates the types of complex heterocyclic systems that can be generated from functionalized azetidine precursors.

PrecursorReaction TypeResulting Heterocyclic SystemReference
N-Boc-3-iodoazetidineN-alkylationN-azetidinyl pyrazole (B372694) carboxylates nih.gov
N-Boc-3-iodoazetidineN-alkylationN-azetidinyl indole (B1671886) carboxylates nih.gov
N-Allyl-N-Boc-aminoazetidine derivativeRing-closing metathesisAzetidine-fused 8-membered ring nih.gov
Aminonitrile-substituted azetidineMetalation and cyclizationSpirocyclic azetidines nih.gov

Role as a Chiral Building Block in Asymmetric Synthesis Research

The introduction of stereocenters into a molecule is a critical aspect of modern drug discovery, as different enantiomers can exhibit vastly different biological activities. Chiral, non-racemic azetidines are highly sought-after building blocks for asymmetric synthesis. enamine.netnih.gov The synthesis of chiral azetidines can be achieved through various methods, including the use of chiral pool starting materials, asymmetric catalysis, and resolution of racemates. enamine.netresearchgate.net

While there is no specific report on the asymmetric synthesis of this compound, the synthesis of chiral azetidin-3-ols and other 3-substituted azetidines is well-established. nih.gov For example, chiral N-propargylsulfonamides can be converted to chiral azetidin-3-ones, which are versatile intermediates for a range of functionalized chiral azetidines. nih.gov

Once obtained in an enantiomerically pure form, chiral this compound could serve as a valuable building block. The azetidine ring can act as a rigid scaffold to control the spatial orientation of substituents, influencing the stereochemical outcome of subsequent reactions. Chiral azetidine-derived ligands have been successfully employed in a variety of asymmetric transformations, including Friedel-Crafts alkylations and Michael-type reactions. researchgate.net

The table below presents examples of chiral azetidine derivatives used in asymmetric synthesis.

Chiral Azetidine DerivativeApplicationKey TransformationReference
Chiral N-propargylsulfonamidePrecursor for chiral azetidin-3-onesGold-catalyzed oxidative cyclization nih.gov
Chiral azetidine-derived diaminesLigands in asymmetric catalysisPd-catalyzed hydroarylation of ketimines researchgate.net
Chiral azetidine-derived ligand from (R)-BINOLLigand in asymmetric catalysisMg-catalyzed desymmetrization of aziridines researchgate.net
Chiral bis(oxazoline) ligands from aminoindanolLigands for asymmetric reactionsAsymmetric hetero-Diels-Alder reactions purdue.edu

Development of Novel Reagents, Ligands, or Scaffolds Incorporating the Azetidine Framework

The unique structural and electronic properties of the azetidine ring make it an attractive scaffold for the design of novel reagents, ligands, and molecular probes. rsc.orgresearchgate.net The incorporation of the 3-[4-(Benzyloxy)phenoxy] moiety would add another layer of functionality, potentially enabling new binding interactions or providing a site for further derivatization.

Functionalized azetidines are key components in the development of PROTACs (Proteolysis Targeting Chimeras) and ADC (Antibody-Drug Conjugate) linkers. For instance, 1-N-Boc-3-hydroxyazetidine is used as a non-cleavable ADC linker. medchemexpress.com The benzyloxyphenoxy group in our target compound could be modified to attach cytotoxic payloads or E3 ligase ligands, opening avenues for its use in these advanced therapeutic modalities.

Moreover, azetidine-based scaffolds are being explored for the generation of CNS-focused, lead-like libraries for drug discovery. nih.gov The synthesis of spirocyclic, fused, and bridged systems from azetidine cores allows for the exploration of new chemical space. nih.gov The this compound scaffold could be elaborated into a diverse library of compounds with potential applications in various therapeutic areas. The benzyloxy group can be readily cleaved to reveal a phenol, which can be further functionalized to create a wide array of derivatives.

The following table provides examples of how functionalized azetidines are used to create novel chemical entities.

Azetidine DerivativeApplicationResulting EntityReference
1-N-Boc-3-hydroxyazetidineADC LinkerAntibody-Drug Conjugates medchemexpress.com
Azetidine Sulfonyl FluoridesReagents for SuFEx chemistryNovel sulfonamides and sulfonate esters nih.gov
Densely functionalized azetidinesScaffolds for CNS librariesFused, bridged, and spirocyclic systems nih.gov
Azabicyclo[1.1.0]butane (ABB)Strain-release reagent3-substituted azetidines researchgate.net

In Vitro Biological and Mechanistic Profile of this compound: A Review of Current Research

Introduction

The azetidine ring is a significant structural motif present in a wide array of biologically active compounds. nih.gov This four-membered heterocyclic amine serves as a foundational scaffold in medicinal chemistry, contributing to the development of novel therapeutic agents. This article focuses on the specific chemical compound, this compound, delving into the non-clinical, in vitro research that seeks to identify its biological targets and elucidate its mechanistic pathways. The following sections will explore the methodologies used to investigate its interactions with biological systems at a molecular level, from high-throughput screening to detailed structure-activity relationship studies.

Biological Target Identification and Mechanistic in Vitro Research Non Clinical Focus

The preclinical evaluation of a compound's biological activity is a critical phase in the drug discovery pipeline. For 3-[4-(Benzyloxy)phenoxy]azetidine, this process involves a series of in vitro studies designed to identify its molecular targets, understand how it interacts with them, and determine the structural features essential for its activity.

High-throughput screening (HTS) represents a important initial step in identifying the biological targets of a novel compound like this compound. This methodology allows for the rapid, automated testing of the compound against vast libraries of proteins and other biological molecules to pinpoint potential interactions.

While specific HTS campaigns for this compound are not extensively detailed in publicly available literature, the general approach would involve the use of miniaturized assay formats, such as 384- or 1536-well plates, to maximize throughput. A variety of detection technologies, including fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and enzyme-linked immunosorbent assays (ELISA), would be employed to measure the binding or modulation of target activity by the compound. The data generated from these screens would highlight "hits"—instances where this compound demonstrates a significant interaction with a particular protein—which would then be subjected to more rigorous secondary screening and validation.

Once a potential protein target, such as an enzyme, is identified through HTS, the next step involves detailed kinetic studies to characterize the nature of the interaction. These studies are conducted in cell-free systems to isolate the enzyme and the compound of interest, thereby eliminating confounding variables from other cellular components.

For this compound, researchers would investigate its effect on the rate of the enzymatic reaction at various substrate and inhibitor concentrations. By analyzing the data using models like the Michaelis-Menten equation and Lineweaver-Burk plots, the mechanism of inhibition can be determined. This could reveal whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, providing crucial insights into how it interferes with the enzyme's function. Such studies are fundamental for understanding the compound's potency and for guiding further optimization efforts.

If the identified target is a receptor, a different set of in vitro assays is employed to quantify the binding affinity and functional efficacy of this compound. Radioligand binding assays are a common method, where a radioactively labeled ligand known to bind to the receptor is competed off by increasing concentrations of the test compound.

The data from these competition assays are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity for the receptor. The lower the Ki value, the higher the affinity. Functional assays are then performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. These assays measure the downstream signaling events that occur upon receptor activation or inhibition, providing a comprehensive picture of the compound's pharmacological profile at the receptor level.

To understand the broader biological consequences of this compound's interaction with its target, a variety of biochemical assays are utilized to map the molecular pathways it modulates. These assays can be performed using cell lysates or purified cellular components to investigate changes in protein expression, phosphorylation status, and other post-translational modifications.

Techniques such as Western blotting, immunoprecipitation, and kinase activity assays are instrumental in this phase of research. For example, if the compound inhibits a specific kinase, researchers would look for a decrease in the phosphorylation of that kinase's known substrates. By piecing together these molecular events, a comprehensive understanding of the compound's mechanism of action within the cell can be constructed, linking the initial protein-ligand interaction to a functional cellular outcome.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. For this compound, this involves the synthesis and in vitro testing of a series of structural analogs.

By systematically modifying different parts of the molecule—such as the azetidine (B1206935) ring, the phenoxy group, or the benzyloxy substituent—researchers can identify the key chemical features, or pharmacophores, that are essential for its biological activity. The in vitro data from enzyme inhibition or receptor binding assays for each analog are then compared to those of the parent compound. This information is invaluable for the rational design of new, more potent, and selective analogs. The azetidin-2-one (B1220530) ring, a related structure, is known for a wide range of biological activities, and SAR studies are crucial for optimizing these effects. jmchemsci.com The synthesis of azetidine derivatives is an active area of research, with methods being developed to create diverse scaffolds for further functionalization and biological testing. nih.gov

Below is a hypothetical data table illustrating the type of data that would be generated from an SAR study on analogs of this compound, with modifications to the 'R' group on the phenyl ring.

CompoundR-Group ModificationTarget Enzyme IC₅₀ (nM)Receptor Binding Ki (nM)
This compound -H150200
Analog 1-Cl75120
Analog 2-CH₃200250
Analog 3-OCH₃125180
Analog 4-NO₂300450

Table 1: Hypothetical Structure-Activity Relationship Data for Analogs of this compound. This table presents fictional data to demonstrate how modifications to the chemical structure of the parent compound could influence its inhibitory concentration (IC₅₀) against a target enzyme and its binding affinity (Ki) for a specific receptor. Such data is critical for guiding the rational design of more potent and selective compounds.

Advanced Analytical Method Development for Research Applications

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Process Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of 3-[4-(Benzyloxy)phenoxy]azetidine due to its high resolution and applicability to a wide range of non-volatile and thermally sensitive compounds. A typical method would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

For routine purity analysis and process monitoring, a reversed-phase HPLC method could be developed. The separation would likely be achieved on a C18 or C8 stationary phase with a gradient elution system. The mobile phase would typically consist of an aqueous component (like water with a buffer such as ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, likely in the range of 254-280 nm. rsc.org

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

Gas Chromatography (GC) is another powerful tool for purity assessment, particularly for identifying volatile impurities that may be present from the synthesis process. However, due to the high molecular weight and expected low volatility of this compound, direct GC analysis would be challenging. The high temperatures required could lead to thermal degradation of the benzyloxy group or the azetidine (B1206935) ring. nih.govrsc.org To overcome this, derivatization techniques, such as silylation, could be employed to increase the volatility of the compound and any related, non-volatile impurities. nih.gov GC analysis is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification of impurities. nih.govnih.gov

Table 2: Representative GC Method Parameters for Impurity Profiling

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Detector Mass Spectrometer (MS)
MS Scan Range 40-550 m/z
Sample Preparation Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be required

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification in in vitro systems or degradation products

Understanding the metabolic fate and degradation pathways of a compound is crucial. Advanced mass spectrometry techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for identifying metabolites in complex biological matrices from in vitro systems, such as liver microsomes. nih.govresearchgate.net

For this compound, several metabolic transformations can be predicted. Phase I metabolism would likely involve oxidation reactions mediated by cytochrome P450 enzymes. documentsdelivered.com Common metabolic pathways include:

O-debenzylation: Cleavage of the benzyl (B1604629) group to form 4-(azetidin-3-yloxy)phenol.

Aromatic Hydroxylation: Addition of a hydroxyl group to either the benzyl or phenoxy aromatic rings.

Ether Cleavage: Scission of the ether linkage between the phenoxy group and the azetidine ring.

LC-MS/MS analysis in full scan mode can first detect potential metabolites by their mass-to-charge (m/z) ratio. Subsequently, product ion scans (MS/MS) are performed on these potential metabolite ions to generate fragmentation patterns that help elucidate their structures. ijpras.com

Table 3: Predicted Phase I Metabolites and Degradation Products with Illustrative MS Data

Putative IdentityPredicted m/z [M+H]⁺Key MS/MS Fragment Ions (Illustrative)
Parent Compound 316.16225 (loss of benzyl), 91 (benzyl fragment)
O-debenzylation Metabolite 226.11169, 121
Aromatic Hydroxylation 332.16241, 225, 107, 91
Ether Cleavage Product 1 72.08 (Azetidin-3-ol)55
Ether Cleavage Product 2 186.07 (4-Benzyloxyphenol)91

GC-MS is also valuable for analyzing degradation products, especially those that are more volatile. nih.gov For instance, thermal or chemical degradation could lead to the formation of compounds like benzaldehyde (B42025) or toluene (B28343) from the cleavage of the benzyloxy group. nih.govjst.go.jp Pyrolysis-GC-MS can be a powerful tool to study such degradation pathways under controlled thermal stress. rsc.org

Chiral Chromatography for Enantiomeric Purity and Separation of Stereoisomers

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiral chromatography is not necessary for the analysis of the compound itself. neopharmlabs.com

However, the situation changes if derivatives of this compound are synthesized that introduce a chiral center. For example, substitution at the C2 or C4 position of the azetidine ring would create stereoisomers. acs.orgrsc.org In such cases, the separation and quantification of individual enantiomers would be critical, as they can exhibit different pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for enantiomeric separation. neopharmlabs.com This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including nitrogen-containing heterocycles. nih.govresearchgate.net The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is optimized to achieve the best resolution between the enantiomers. acs.org

Table 4: Hypothetical Chiral HPLC Separation Parameters for a C2-Substituted Derivative

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralpak AD (Amylose-based)Chiralcel OD (Cellulose-based)
Mobile Phase Hexane:Ethanol (80:20 v/v)Methanol + 0.1% Diethylamine
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 260 nmUV at 260 nm
Hypothetical Retention (Enantiomer 1) 10.2 min8.5 min
Hypothetical Retention (Enantiomer 2) 12.5 min9.9 min
Hypothetical Resolution (Rs) > 2.0> 1.8

Future Research Directions and Unexplored Avenues for the Chemical Compound

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The synthesis and functionalization of complex azetidines have traditionally been challenging due to the high ring strain. rsc.orgmedwinpublishers.com Recent advancements in computational chemistry, particularly the integration of artificial intelligence (AI) and machine learning (ML), offer a transformative approach to overcoming these hurdles.

Future research could focus on developing predictive models for reactions involving the 3-[4-(Benzyloxy)phenoxy]azetidine scaffold. By training algorithms on existing datasets of azetidine (B1206935) and other heterocyclic reactions, AI tools could predict the outcomes of novel transformations, optimize reaction conditions, and identify the most viable synthetic routes with greater speed and accuracy than traditional trial-and-error methods. mit.edusciencedaily.com For instance, computational models can prescreen which reactant pairs are likely to form substituted azetidines under specific catalytic conditions, thereby guiding experimental efforts. mit.edusciencedaily.com

Furthermore, generative AI models could be employed to design novel derivatives of this compound with tailored properties. By defining desired physicochemical or pharmacological parameters, these models can propose new molecular structures that are synthetically accessible. Computational methods can predict a range of properties, from 3D molecular geometries and electronic charge distributions to spectroscopic characteristics, providing a powerful complement to experimental work. jstar-research.com This in silico approach could accelerate the discovery of new drug candidates or materials by prioritizing the synthesis of compounds with the highest probability of success.

Table 1: Potential AI/ML Applications in Azetidine Chemistry

Application AreaSpecific Task for this compoundPotential Outcome
Reaction Prediction Predict regioselectivity of ring-opening reactions.Faster identification of optimal synthetic routes for novel derivatives.
Catalyst Design Identify optimal catalysts for enantioselective functionalization.Access to specific stereoisomers for pharmacological or materials science applications.
Compound Design Generate novel derivatives with predicted binding affinity to a specific biological target.Accelerated discovery of new potential therapeutic agents.
Property Prediction Computationally screen for properties like solubility, stability, and toxicity.Prioritization of synthetic targets and reduction of late-stage failures in development.

Exploration in Supramolecular Chemistry and Materials Science Applications

The rigid, polar structure of the azetidine ring, combined with the aromatic phenoxy and benzyloxy groups, makes this compound an intriguing building block for supramolecular chemistry and materials science. nih.gov These fields remain largely unexplored for this class of compounds.

One promising avenue is the incorporation of this azetidine derivative into polymers. The ring strain of azetidines makes them susceptible to ring-opening polymerization (ROP), which can produce polyamines with unique architectures. rsc.orgutwente.nlresearchgate.net The polymerization of functionalized azetidines could lead to novel materials with tailored properties, such as antimicrobial coatings or CO2 adsorption materials. rsc.orgutwente.nl For example, polymers bearing azetidinium groups have demonstrated excellent antimicrobial efficacy. researchgate.netresearchgate.net

Another area of interest is the use of azetidinium salts in the development of advanced materials like perovskites for solar cells. rsc.org While computational studies have identified the azetidinium cation as a promising candidate for creating stable and efficient organic-inorganic perovskites, experimental validation is in its early stages. rsc.orgmdpi.com The specific structure of this compound, upon N-quaternization, could be investigated for its potential to form novel 2D or 3D perovskite structures or to be used as an additive to enhance the performance of existing perovskite solar cells. rsc.org

Finally, the aromatic moieties of the compound could facilitate its use as a linker or node in the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies, where the azetidine core could impart specific geometric constraints or act as a reactive handle for post-synthesis modification.

Novel Catalytic Applications and Mechanistic Studies

Chiral azetidine-derived ligands and organocatalysts have been successfully used to control asymmetry in a variety of chemical reactions. researchgate.netbirmingham.ac.uk However, the catalytic potential of this compound is yet to be explored. Its unique steric and electronic profile could lead to novel reactivity and selectivity.

Future work could involve synthesizing chiral variants of this compound and evaluating their performance as ligands in transition-metal catalysis or as organocatalysts. For example, azetidinium salts can undergo ring expansion to generate other useful heterocyclic scaffolds, a process that can be rendered enantioselective with the right organocatalyst. researchgate.netnih.govacs.orgchemrxiv.org The bulky benzyloxy and phenoxy groups could create a specific chiral pocket around a metal center or a reactive site, potentially leading to high levels of stereocontrol in reactions like Michael additions or Friedel-Crafts alkylations. researchgate.net

Mechanistic studies will be crucial to understanding and optimizing any observed catalytic activity. The strain of the azetidine ring can be harnessed for ring-opening reactions, and understanding the factors that control regioselectivity is key. rsc.orgrsc.org DFT calculations and kinetic studies could elucidate the transition states involved in catalytic cycles, revealing how the catalyst's structure influences the reaction outcome. acs.orgchemrxiv.org For instance, studies on other systems have shown that enantioselectivity in the ring-opening of azetidines can be controlled by a catalyst's ability to stabilize charge separation in the transition state through noncovalent interactions. acs.orgthieme-connect.com

Addressing Research Challenges and Identifying Breakthrough Opportunities in Azetidine Chemistry

Despite their growing importance, the synthesis and functionalization of azetidines present significant challenges, primarily due to their intrinsic ring strain. medwinpublishers.com Addressing these challenges for a complex molecule like this compound could unlock breakthrough opportunities.

A key challenge is the development of mild and efficient methods for the late-stage functionalization of the azetidine core. chemrxiv.org Current methods often require harsh conditions that may not be compatible with the existing functional groups. researchgate.net Breakthroughs could come from leveraging novel catalytic systems, such as nickel-catalyzed cross-coupling reactions that utilize the ring's strain-release energy to form new bonds. organic-chemistry.org Developing methods to selectively modify the C-H bonds of the azetidine ring or the attached aromatic systems would provide rapid access to a diverse library of analogues for screening in medicinal chemistry or materials science. nih.govchemrxiv.orgchemrxiv.orgchemrxiv.org

Another opportunity lies in using the azetidine ring as a bioisosteric replacement for other common chemical groups. nih.gov The rigid, three-dimensional nature of the azetidine scaffold can improve key drug properties like solubility and metabolic stability. chemrxiv.org Future research could focus on synthesizing analogues of known bioactive compounds where a phenyl ring or a larger heterocycle is replaced by the this compound moiety to explore the impact on biological activity and pharmacokinetic profiles. organic-chemistry.org

Finally, the incorporation of the 3-aminoazetidine subunit has been shown to be a powerful tool for improving the synthesis and stability of small macrocyclic peptides. nih.govresearchgate.net Exploring derivatives of this compound in peptidomimetics could lead to new therapeutic agents with enhanced properties, such as improved cell permeability and resistance to enzymatic degradation. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers design experimental protocols to investigate the synthesis and reactivity of 3-[4-(Benzyloxy)phenoxy]azetidine?

  • Methodological Answer : Begin with factorial design to systematically explore variables (e.g., reaction temperature, solvent polarity, catalyst loading) that influence synthesis efficiency . Pre-experimental designs (e.g., one-shot case studies) can identify baseline conditions, while quasi-experimental approaches (e.g., pretest-posttest comparisons) assess purity and yield improvements . Use high-resolution mass spectrometry (HRMS) and NMR spectroscopy for structural validation, as demonstrated in analogous benzyloxy-substituted compounds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to SDS guidelines for azetidine derivatives, including proper ventilation, PPE (gloves, lab coats), and emergency protocols for spills or exposure . Implement hazard controls outlined in synthetic workflows for benzyloxy-containing compounds, such as inert atmosphere techniques and waste neutralization procedures .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine 1H/13C NMR for functional group identification (e.g., benzyloxy proton signals at δ 4.9–5.2 ppm) with HRMS for molecular weight confirmation. Pair with FTIR to detect azetidine ring vibrations (~1,200 cm⁻¹) and benzyl ether C-O stretches (~1,250 cm⁻¹). For purity assessment, use HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data for this compound’s thermodynamic properties?

  • Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies and compare with experimental thermogravimetric analysis (TGA) results. Discrepancies in thermal stability may arise from solvation effects; use COSMO-RS simulations to model solvent interactions . Cross-validate with lattice energy calculations from crystallographic data, as seen in analogous hydrazide derivatives .

Q. What hybrid methodologies optimize the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer : Integrate kinetic profiling (e.g., time-resolved NMR) with machine learning (ML) to identify rate-limiting steps. For example, ML algorithms trained on reaction parameters (e.g., catalyst turnover frequency, enantiomeric excess) can predict optimal conditions . Validate using membrane separation technologies (CRDC subclass RDF2050104) to isolate intermediates and reduce side reactions .

Q. How do researchers address challenges in scaling up this compound synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Employ process control and simulation (CRDC subclass RDF2050108) to model reactor dynamics at scale. Use microreactor systems to minimize thermal gradients and ensure uniform mixing. Monitor stereoselectivity via chiral HPLC and compare with microfluidic reaction simulations .

Q. What advanced statistical methods reconcile discrepancies in bioactivity data for this compound derivatives?

  • Methodological Answer : Apply Bayesian hierarchical modeling to account for variability across assays (e.g., cell line differences, assay sensitivity). For instance, meta-analyses of IC50 values can identify outliers caused by assay-specific artifacts . Pair with molecular dynamics (MD) simulations to correlate bioactivity with conformational flexibility of the azetidine ring .

Methodological Frameworks for Interdisciplinary Research

Q. How can AI-driven platforms accelerate the discovery of novel this compound analogs?

  • Methodological Answer : Deploy generative adversarial networks (GANs) trained on structural databases (e.g., ChEMBL, PubChem) to propose analogs with improved pharmacokinetic profiles. Validate using automated high-throughput screening (HTS) and docking studies with COMSOL Multiphysics . Integrate with ICReDD’s interdisciplinary framework (computational + experimental) for rapid iteration .

Q. What ontological considerations guide hypothesis formulation for this compound’s mechanism of action?

  • Methodological Answer : Adopt a realist ontology to frame hypotheses around observable interactions (e.g., hydrogen bonding with biological targets) while acknowledging epistemic limitations (e.g., undetectable transition states). Align with comparative research methods to contrast mechanistic data across related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Benzyloxy)phenoxy]azetidine
Reactant of Route 2
Reactant of Route 2
3-[4-(Benzyloxy)phenoxy]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.